Gleditsioside F - 225524-86-7

Gleditsioside F

Catalog Number: EVT-2572079
CAS Number: 225524-86-7
Molecular Formula: C94H148O42
Molecular Weight: 1950.176
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gleditsioside F is primarily sourced from the fruits and thorns of Gleditsia sinensis and Gleditsia caspica. These plants belong to the family Fabaceae, which is characterized by a rich presence of triterpenoidal saponins. Gleditsioside F is classified as a saponin, a class of compounds known for their surfactant properties and biological activities, particularly in modulating immune responses and cellular signaling pathways .

Synthesis Analysis

The synthesis of Gleditsioside F can be achieved through several methods, primarily involving extraction from plant materials followed by purification processes. The typical approach includes:

  1. Extraction: The fruits or thorns of Gleditsia species are dried and powdered. A suitable solvent, often ethanol or methanol, is used to extract the saponins.
  2. Purification: The crude extract undergoes liquid-liquid partitioning to separate saponins from other components. Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to isolate Gleditsioside F in a pure form.
  3. Characterization: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
Molecular Structure Analysis

The molecular structure of Gleditsioside F consists of a triterpenoid backbone with sugar moieties attached. Key features include:

  • Triterpenoid Core: Typically derived from the cycloartenol or oleanane skeleton.
  • Sugar Moieties: Gleditsioside F usually contains one or more sugar units (such as glucose or galactose), which contribute to its solubility and biological activity.

The exact molecular formula can vary slightly based on the specific source and extraction method but generally adheres to the formula C30H50O10C_{30}H_{50}O_{10}. Detailed structural elucidation is often performed using NMR spectroscopy to identify the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Gleditsioside F participates in various chemical reactions relevant to its biological activity:

  1. Hydrolysis: In biological systems, Gleditsioside F can undergo hydrolysis, leading to the release of aglycone (the non-sugar part) and sugar components. This reaction is catalyzed by glycosidases present in the gut microbiota.
  2. Oxidation: The triterpenoid structure can be oxidized, affecting its pharmacological properties and enhancing its bioactivity.
  3. Complex Formation: Saponins like Gleditsioside F can form complexes with proteins and lipids, influencing their absorption and bioavailability in vivo .
Mechanism of Action

The mechanism of action of Gleditsioside F involves several pathways:

  • Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation.
  • Angiogenesis Suppression: Gleditsioside F has been shown to inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, thus preventing new blood vessel formation in tumors .
  • Dopamine Receptor Antagonism: It exhibits antagonistic effects on dopamine D1 receptors, which may contribute to its neuroprotective properties .

These mechanisms highlight the potential therapeutic applications of Gleditsioside F in treating inflammatory diseases and cancer.

Physical and Chemical Properties Analysis

Gleditsioside F exhibits several notable physical and chemical properties:

These properties are critical for formulating effective pharmaceutical preparations .

Applications

The applications of Gleditsioside F extend across various scientific fields:

  1. Pharmaceutical Development: Due to its anti-inflammatory and anti-cancer properties, Gleditsioside F is being explored for developing new therapeutic agents.
  2. Nutraceuticals: Its health benefits make it a candidate for inclusion in dietary supplements aimed at reducing inflammation or improving cardiovascular health.
  3. Agricultural Uses: Saponins have been studied for their potential as natural pesticides or growth enhancers due to their surfactant properties.

Research continues into optimizing extraction methods and enhancing the bioavailability of Gleditsioside F for these applications .

Biosynthesis Pathways and Metabolic Regulation of Gleditsioside F

Triterpenoid Backbone Biosynthesis in Gleditsia sinensis

Gleditsioside F, a pharmaceutically significant triterpenoid saponin, originates from the cyclization of the universal triterpene precursor 2,3-oxidosqualene. In Gleditsia sinensis pods, this process initiates with the condensation of two molecules of farnesyl diphosphate (FPP) to form squalene, catalyzed by squalene synthase (SQS) [3]. Subsequent epoxidation by squalene epoxidase (SE) yields 2,3-oxidosqualene, which undergoes cyclization under the action of oxidosqualene cyclases (OSCs) such as β-amyrin synthase to produce oleanane-type triterpenoid scaffolds like β-amyrin [7] [9]. This scaffold serves as the core aglycone for gleditsioside F and other structurally related saponins. Transcriptomic analyses of G. sinensis pods reveal high expression of genes encoding SQS and OSCs during the pod maturation phase (September), coinciding with peak saponin accumulation [3] [9]. The cyclized backbone then undergoes extensive oxidative modifications and glycosylation to form the final saponin structure.

Table 1: Key Enzymes in Triterpenoid Backbone Biosynthesis

EnzymeGene IdentifierFunctionExpression Peak
Squalene Synthase (SQS)CL8823.Contig2Condenses FPP to squaleneJuly (Pod Elongation)
Squalene Epoxidase (SE)Unigene32740Converts squalene to 2,3-oxidosqualeneSeptember (Pod Browning)
β-Amyrin Synthase (OSC)CL5845.Contig1Cyclizes 2,3-oxidosqualene to β-amyrinSeptember (Pod Browning)

Role of MVA and MEP/DOXP Pathways in Precursor Generation

The biosynthesis of gleditsioside F relies on the supply of isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), generated through two compartmentalized pathways:

  • Mevalonate (MVA) Pathway: Operates in the cytoplasm and provides precursors for sesquiterpenoids (e.g., FPP) and triterpenoids. Key enzymes include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which catalyzes the rate-limiting step [3] [8]. In G. sinensis pods, transcript levels of HMGCR (CL5845.Contig1) increase significantly during late developmental stages (October–November), correlating with heightened gleditsioside accumulation [3].
  • Methylerythritol Phosphate (MEP/DOXP) Pathway: Functions in plastids, producing IPP and DMAPP for monoterpenoids and diterpenoids. The first committed enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is feedback-inhibited by IPP/DMAPP [4] [6]. While primarily supplying precursors for photosynthetic pigments, cross-talk occurs between the MEP and MVA pathways, as evidenced by isotopolog studies in related triterpenoid-producing plants like Withania somnifera [6].

Table 2: Compartmentalization and Regulation of Precursor Pathways

PathwaySubcellular LocationKey EnzymesPrimary Terpenoid OutputsRegulation in G. sinensis
MVACytoplasmHMGCR, AGBHSqualene, TriterpenoidsUpregulated in maturing pods (Sept–Nov)
MEP/DOXPPlastidsDXS, DXRMonoterpenoids, CarotenoidsFeedback-inhibited by IPP/DMAPP

Flux balance analyses indicate that the MVA pathway supplies >75% of carbon for triterpenoid saponins in G. sinensis, with the MEP pathway contributing minimally to cytosolic terpenoid pools [3] [6]. Hormonal signals (e.g., jasmonate) further modulate the transcription of HMGCR and DXS, linking precursor flux to developmental and environmental cues [8].

Enzymatic Cascades Involving Cytochrome P450 Monooxygenase 93E1 and Uridine Diphosphate-Glucosyltransferases

Following cyclization, β-amyrin undergoes a series of oxidative and glycosylation reactions to form bioactive gleditsioside F:

  • Oxidation: Cytochrome P450 monooxygenase 93E1 (CYP93E1) catalyzes the C-24 oxidation of β-amyrin to produce oleanolic acid, a key intermediate [3] [9]. Transient overexpression of CYP93E1 (CL11248.Contig4) in G. sinensis pods significantly enhances oleanolic acid accumulation and downstream saponin production [3]. Additional P450s, including CYP716A and CYP72A subfamilies, likely mediate further hydroxylations at positions C-21, C-22, or C-28, imparting structural diversity to gleditsiosides [7] [9].
  • Glycosylation: Uridine diphosphate-glucosyltransferases (UGTs) transfer sugar moieties (e.g., glucose, glucuronic acid) to the oxidized aglycone. Transcriptome studies identify 77 UGTs in G. sinensis, with several (e.g., UGT73F1, UGT91H4) exhibiting tissue-specific expression in pods [7] [9]. These enzymes exhibit regiospecificity, with initial glycosylation typically occurring at C-3 and subsequent additions forming branched oligosaccharide chains characteristic of gleditsioside F [9].

Table 3: Key Modification Enzymes in Gleditsioside F Biosynthesis

Enzyme ClassRepresentative GenesFunctionImpact on Saponin Diversity
Cytochrome P450 93E1CL11248.Contig4C-24 oxidation of β-amyrinGenerates oleanolic acid scaffold
Cytochrome P450 716AUnigene21456C-28 carboxylationEnhances hemolytic activity
Uridine Diphosphate-Glucosyltransferase 73F1Unigene3099Glucose transfer to C-3 hydroxylDetermines sugar chain initiation
Uridine Diphosphate-Glucosyltransferase 91H4Unigene8850Branched glucoside attachmentModifies hydrophilicity/bioactivity

Metabolomic analyses confirm that fruit (pod) tissues exhibit the highest abundance of gleditsioside F, correlating with elevated expression of CYP93E1 and specific UGTs [7] [9].

Transcriptional Regulation During Pod Development

The biosynthesis of gleditsioside F is developmentally programmed, with saponin content increasing dramatically during G. sinensis pod maturation (June–November) [3] [8]. Key regulatory mechanisms include:

  • Stage-Specific Transcription Factors: Weighted gene co-expression network analysis (WGCNA) links pod development stages to terpenoid pathway genes. Transcription factors such as myeloblastosis family (e.g., MYB12) and basic helix-loop-helix (e.g., bHLH3) co-express with HMGCR and CYP93E1, suggesting direct transcriptional activation [3] [8]. Additionally, microRNAs (e.g., miR829-3p.1, miR838-3p) modulate transcript levels of terpenoid biosynthetic genes, with miR4414b and miR5037a implicated in cytokinin-mediated repression of saponin accumulation in early pod stages [1].
  • Hormonal Coordination: Jasmonate signaling upregulates P450 and UGT expression, while brassinosteroid biosynthesis pathways compete for shared precursors (e.g., 2,3-oxidosqualene), creating a metabolic trade-off during pod maturation [1] [3]. Transcriptomic data reveal downregulation of brassinosteroid genes in September, diverting flux toward saponin production [3].
  • Epigenetic Modifications: Long non-coding ribonucleic acids (lncRNAs) (2,858 identified in G. sinensis) may regulate chromatin accessibility of terpenoid gene clusters, though this remains unexplored in gleditsioside biosynthesis [10].

This multilayered regulatory network ensures spatiotemporal precision in gleditsioside F accumulation, aligning defense metabolite production with pod developmental demands.

Properties

CAS Number

225524-86-7

Product Name

Gleditsioside F

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C94H148O42

Molecular Weight

1950.176

InChI

InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-56(100)42(5)125-84(75(72)131-77(115)41(4)21-19-27-90(12,118)17-2)124-39-51-61(105)63(107)74(135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)85(128-51)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+/t42-,43-,45-,46+,47+,48-,49+,50+,51+,52?,53?,54+,55-,56-,57-,58-,59-,60+,61+,62-,63-,64-,65+,66+,67+,68+,69+,70-,71-,72+,73+,74+,75+,78-,79-,80-,81-,82-,83-,84+,85-,89?,90?,91-,92+,93+,94+/m0/s1

InChI Key

SPNABJPYMDPVLN-NOHWMEENSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)OC(=O)C(=CCCC(C)(C=C)O)C)O

Solubility

not available

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